molecular formula C12H10ClN3O2S B12006589 N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide

N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide

Cat. No.: B12006589
M. Wt: 295.75 g/mol
InChI Key: WYDHONZWGITXDK-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide is a chemical compound that belongs to the class of hydrazinecarboxamides This compound is characterized by the presence of a chlorophenyl group and a thienylcarbonyl group attached to a hydrazinecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide typically involves the reaction of 3-chlorophenylhydrazine with 2-thienylcarbonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxylated derivatives.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted chlorophenyl derivatives.

Scientific Research Applications

N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide has found applications in various fields of scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazine
  • N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)carboxamide
  • N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxylate

Uniqueness

N-(3-Chlorophenyl)-2-(2-thienylcarbonyl)hydrazinecarboxamide is unique due to the presence of both chlorophenyl and thienylcarbonyl groups, which confer distinct chemical and biological properties. This compound’s structural features enable it to participate in a wide range of chemical reactions and exhibit diverse biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H10ClN3O2S

Molecular Weight

295.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(thiophene-2-carbonylamino)urea

InChI

InChI=1S/C12H10ClN3O2S/c13-8-3-1-4-9(7-8)14-12(18)16-15-11(17)10-5-2-6-19-10/h1-7H,(H,15,17)(H2,14,16,18)

InChI Key

WYDHONZWGITXDK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NNC(=O)C2=CC=CS2

Origin of Product

United States

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